Regioisomeric Differentiation: 5-Acetyl Substitution Enables Unique Kinase Inhibitor Scaffold Synthesis Compared to 4-Acetyl Isomer
1-(2-Aminopyrimidin-5-yl)ethanone (CAS 124491-42-5) and its 4-position regioisomer (CAS 106157-82-8) are distinct chemical entities with different substitution patterns. The 5-acetyl position of the target compound is a critical feature for synthesizing advanced kinase inhibitor scaffolds, such as the 2-(2-aminopyrimidin-5-yl)-4-morpholino-quinazoline series, which demonstrated potent PI3Kα inhibition with an IC50 of 4.2 nM [1]. In contrast, the 4-position isomer yields a different vector and is not reported to lead to the same active pharmacophore series. Furthermore, a broad patent covering 2-amino-5-substituted pyrimidine inhibitors highlights the specific utility of the 5-position for generating potent kinase inhibitors targeting Src, Vegfr, and other kinases, a claim not extended to the 4-position analogs [2]. This regioisomeric specificity is crucial for medicinal chemists aiming to replicate or optimize a specific binding mode.
| Evidence Dimension | Positional isomerism and downstream application in kinase inhibitor synthesis |
|---|---|
| Target Compound Data | 5-acetyl substitution (CAS 124491-42-5) |
| Comparator Or Baseline | 4-acetyl substitution (CAS 106157-82-8) |
| Quantified Difference | The 5-substituted compound serves as a key intermediate for a PI3Kα inhibitor series (IC50 = 4.2 nM) and is specifically claimed in 2-amino-5-substituted pyrimidine kinase inhibitor patents, whereas the 4-isomer is not associated with this specific kinase inhibition profile or patent claims. |
| Conditions | Synthesis of 2-(2-aminopyrimidin-5-yl)-4-morpholino-quinazoline derivatives and patent claims for 2-amino-5-substituted pyrimidine inhibitors. |
Why This Matters
Procurement of the correct 5-acetyl regioisomer is essential for accessing a well-documented, high-potency PI3K/mTOR inhibitor chemotype and for aligning with patent-protected 5-substituted pyrimidine kinase inhibitor scaffolds.
- [1] Peng, W.; Tu, Z. C.; Long, Z. J.; Liu, Q.; Lu, G. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry 2016, 108, 644-654. View Source
- [2] TargeGen, Inc. 2-amino—5-substituted pyrimidine inhibitors. United States Patent US8030487B2, October 4, 2011. View Source
